Ethyl 2-[2-(4-bromophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-bromophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-bromophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with an appropriate acylating agent.
Amidation: The acetamido group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-bromophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological pathways or as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-bromophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group could play a role in binding to the target, while the benzothiophene core might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(4-chlorophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-[2-(4-fluorophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-[2-(4-bromophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the bromophenoxy group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substituents, such as chlorine or fluorine.
Properties
Molecular Formula |
C20H22BrNO4S |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22BrNO4S/c1-3-25-20(24)18-15-9-4-12(2)10-16(15)27-19(18)22-17(23)11-26-14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23) |
InChI Key |
DAUQWYHLVQOWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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